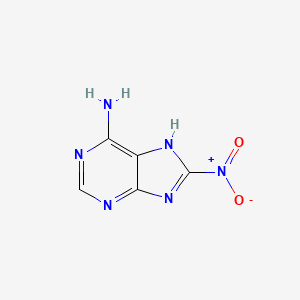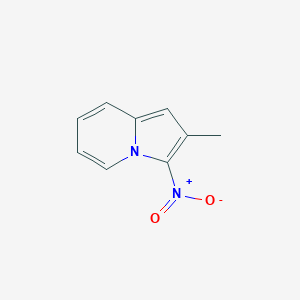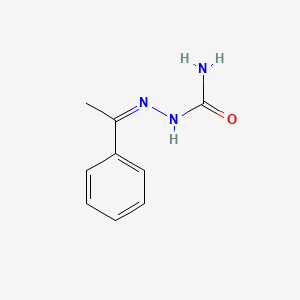![molecular formula C10H6N2O B11913159 [1,2]Oxazolo[3,4-C]quinoline CAS No. 232-94-0](/img/structure/B11913159.png)
[1,2]Oxazolo[3,4-C]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2]Oxazolo[3,4-C]quinoline is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]Oxazolo[3,4-C]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with oxazole-forming reagents. For example, a three-component reaction involving acridin-1,2-dione derivatives, aldehydes, and ammonium acetate in N,N-dimethylformamide (DMF) under microwave irradiation has been reported to yield oxazolo[3,4-C]quinoline derivatives . Another approach involves the use of isocyano(triphenylphosphoranylidene)acetates, aldehydes, amines, and 2-azidobenzoic acids in a one-pot reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above could potentially be adapted for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[1,2]Oxazolo[3,4-C]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents like DMF, ethanol, and acetic acid, and may require heating or microwave irradiation to proceed efficiently .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, hydrogenated oxazoloquinoline compounds, and other fused heterocyclic systems. These products often exhibit unique biological and chemical properties, making them valuable for further research and applications .
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems.
Biology: It has shown promise in biological studies due to its ability to interact with various enzymes and receptors.
Medicine: Derivatives of [1,2]Oxazolo[3,4-C]quinoline have been investigated for their potential as anticancer, antibacterial, and antiviral agents
Mécanisme D'action
The mechanism of action of [1,2]Oxazolo[3,4-C]quinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The compound’s ability to form non-covalent interactions with biological molecules is a key factor in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [1,2]Oxazolo[3,4-C]quinoline include other fused heterocyclic systems such as:
[1,2,4]Oxadiazoles: These compounds also feature a fused ring system and exhibit similar biological activities.
Quinoline-2,4-diones: These compounds share the quinoline core and have been studied for their pharmaceutical applications.
Thiazolo[3,2-a]quinolines: These compounds have a similar fused ring structure and are known for their biological activity.
Uniqueness
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties. This structural arrangement imparts distinct reactivity and biological activity compared to other similar compounds. Additionally, the versatility in its synthetic routes and the potential for functionalization make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
232-94-0 |
|---|---|
Formule moléculaire |
C10H6N2O |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
[1,2]oxazolo[3,4-c]quinoline |
InChI |
InChI=1S/C10H6N2O/c1-2-4-9-7(3-1)8-6-13-12-10(8)5-11-9/h1-6H |
Clé InChI |
PPWRLAMDBATQMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CON=C3C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)



